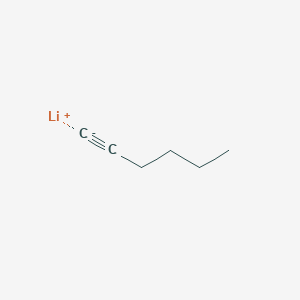
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with a thioamide under acidic conditions to form the thiazole ring. The carboxylic acid methylamide group can be introduced through subsequent reactions involving esterification and amidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .
Aplicaciones Científicas De Investigación
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity and the presence of nitrogen and sulfur atoms contribute to its ability to interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but lacks the amino group.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring but with different substituents.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyridine ring but with a pyrimidine moiety instead of thiazole
Uniqueness
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide is unique due to the combination of the thiazole and pyridine rings, along with the presence of the amino and carboxylic acid methylamide groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C10H10N4OS |
|---|---|
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
5-amino-N-methyl-2-pyridin-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H10N4OS/c1-12-9(15)7-8(11)16-10(14-7)6-4-2-3-5-13-6/h2-5H,11H2,1H3,(H,12,15) |
Clave InChI |
BAWSPOHGYSHPJT-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(SC(=N1)C2=CC=CC=N2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(2-Methoxy-ethyl)-piperazin-1-yl]-acetonitrile](/img/structure/B8509611.png)




![1-Bromo-4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}benzene](/img/structure/B8509657.png)



![2-Methyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B8509685.png)




